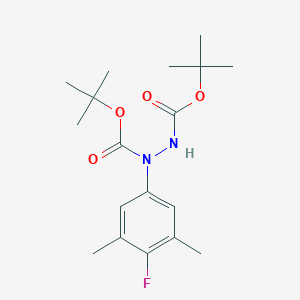
N-(4-(tert-Butyl)phenyl)-3-(9H-carbazol-9-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(tert-Butyl)phenyl)-3-(9H-carbazol-9-yl)aniline is an organic compound that belongs to the class of carbazole derivatives This compound is known for its unique structural features, which include a carbazole moiety and a tert-butyl-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(tert-Butyl)phenyl)-3-(9H-carbazol-9-yl)aniline typically involves a multi-step process. One common method starts with the preparation of 4-(tert-butyl)aniline, which is then coupled with 9H-carbazole through a palladium-catalyzed Buchwald-Hartwig amination reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing production costs.
化学反应分析
Types of Reactions
N-(4-(tert-Butyl)phenyl)-3-(9H-carbazol-9-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
科学研究应用
N-(4-(tert-Butyl)phenyl)-3-(9H-carbazol-9-yl)aniline has numerous applications in scientific research:
Organic Electronics: It is used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonics: The compound’s photophysical properties make it suitable for use in light-emitting devices and sensors.
Materials Science: It is employed in the development of advanced materials with specific electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule with applications in drug discovery and development.
作用机制
The mechanism by which N-(4-(tert-Butyl)phenyl)-3-(9H-carbazol-9-yl)aniline exerts its effects is primarily related to its electronic structure. The carbazole moiety acts as an electron donor, while the tert-butyl-substituted phenyl group can influence the compound’s overall electronic properties. This unique combination allows the compound to interact with various molecular targets and pathways, making it effective in applications such as organic electronics and photonics.
相似化合物的比较
Similar Compounds
- N-Phenyl-3-(9H-carbazol-9-yl)aniline
- N-(4-Methylphenyl)-3-(9H-carbazol-9-yl)aniline
- N-(4-Methoxyphenyl)-3-(9H-carbazol-9-yl)aniline
Uniqueness
N-(4-(tert-Butyl)phenyl)-3-(9H-carbazol-9-yl)aniline stands out due to the presence of the tert-butyl group, which enhances its steric and electronic properties. This modification can lead to improved performance in applications such as OLEDs and OPVs compared to its analogs without the tert-butyl group.
属性
IUPAC Name |
N-(4-tert-butylphenyl)-3-carbazol-9-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2/c1-28(2,3)20-15-17-21(18-16-20)29-22-9-8-10-23(19-22)30-26-13-6-4-11-24(26)25-12-5-7-14-27(25)30/h4-19,29H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAPKHKKGCFVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B8250578.png)

![rel-(4aR,7aR)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B8250586.png)


![[(2S)-1-methoxy-1-oxo-3-(2-oxo-1,3-dihydroindol-3-yl)propan-2-yl]azanium;chloride](/img/structure/B8250604.png)

![trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane](/img/structure/B8250640.png)




